molecular formula C13H9BrN2O2 B3059632 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline CAS No. 10480-19-0

4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline

Cat. No. B3059632
CAS RN: 10480-19-0
M. Wt: 305.13 g/mol
InChI Key: XFWKPZJJOUWIBB-UHFFFAOYSA-N
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Description

“4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline” is a compound that has been investigated for its photo-reactivity . The presence of a strong electron-withdrawing nitro group inhibits the photo-reactivity of the compound . The molecular structure and functional groups have a significant influence on chromophoric compounds .


Synthesis Analysis

The synthesis of similar compounds often involves protection of the aniline nitrogen, using mild conditions and eco-friendly solvents . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently . Additionally, it acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .


Molecular Structure Analysis

The molecular structure of “4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline” is influenced by its functional groups . The presence of a nitro group in the molecular system results in photo-inhibition .


Chemical Reactions Analysis

The Schiff base compound “4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline” exhibits properties such as electric dipole moment, polarizability, and first hyperpolarizability . These properties make it a good candidate as a nonlinear optical material .


Physical And Chemical Properties Analysis

The empirical formula of “4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline” is C13H9BrN2O2, and its molecular weight is 305.13 .

Scientific Research Applications

Preparation of 4-Aminophenylboronic Acid Pinacol Ester

This compound plays a crucial role in the preparation of 4-aminophenylboronic acid pinacol ester . The process involves a two-step procedure where boron trifluoride etherate activates the reaction of 4-bromoaniline with diphenyl ketone . This compound is important due to its versatile applications in a wide variety of biologically active compounds .

Synthesis of Piperazine-Substituted S-Triazine Derivatives

4-Aminophenylboronic acid pinacol ester, which can be prepared from 4-bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline, is used in the synthesis of piperazine-substituted s-triazine derivatives . These derivatives exhibit various types of biological properties, such as anti-HIV, antituberculosis, anticancer, antimycobacterial, etc .

Fluorescent Sensors for Heavy and Soft Metal Ions

The compound has also been successfully applied in the synthesis of fluorescent sensors for heavy and soft metal ions such as mercury .

Crystallographic Studies

The compound has been used in crystallographic studies . The crystal structure of the compound provides valuable information about its atomic coordinates and displacement parameters .

Preparation of Dichloridoruthenium(II)

The compound is used in the preparation of trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ2N,N′}dichloridoruthenium(II) . This compound has potential applications in various fields of chemistry .

Halogen-Magnesium Exchange

The compound is involved in the halogen-magnesium exchange process . This process is facilitated by a lithium ate complex, lithium trialkylmagnesiate (i-Bu(n-Bu) 2 MgLi), under noncryogenic conditions .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromoaniline, indicates that it is toxic in contact with skin, causes skin irritation, and may cause damage to organs through prolonged or repeated exposure . It is also harmful if swallowed or inhaled .

properties

IUPAC Name

N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWKPZJJOUWIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339252
Record name 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline

CAS RN

10480-19-0
Record name 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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